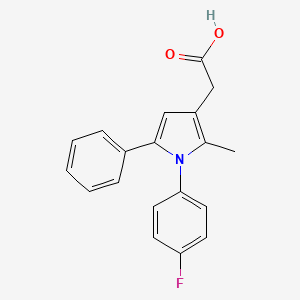

1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-

CAS No.: 42779-94-2

Cat. No.: VC17274551

Molecular Formula: C19H16FNO2

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42779-94-2 |

|---|---|

| Molecular Formula | C19H16FNO2 |

| Molecular Weight | 309.3 g/mol |

| IUPAC Name | 2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |

| Standard InChI | InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23) |

| Standard InChI Key | ZZQPGNQRAUMMGH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1H-pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is C₁₉H₁₆FNO₂, with a molecular weight of 309.3 g/mol. Its IUPAC name, 2-[1-(4-fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]acetic acid, reflects the substitution pattern on the pyrrole core. The acetic acid moiety at position 3 introduces polarity, while the fluorophenyl and phenyl groups enhance aromatic stacking potential.

Key Structural Features:

-

Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position of the phenyl ring modulates electron density, influencing intermolecular interactions.

-

Methyl Group: Steric effects from the 2-methyl substituent may restrict rotational freedom, stabilizing specific conformations.

-

Phenyl Group: The 5-phenyl substituent contributes to hydrophobic interactions, critical for binding to biological targets.

Synthesis and Characterization

Paal–Knorr Pyrrole Synthesis

The compound is synthesized via the Paal–Knorr reaction, a classical method for pyrrole formation involving cyclization of 1,4-dicarbonyl compounds with primary amines. For this derivative, optimized conditions include:

| Parameter | Condition |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol or toluene |

| Catalyst | Acidic (e.g., p-toluenesulfonic acid) |

| Reaction Time | 6–12 hours |

This method yields the pyrrole core with subsequent functionalization steps introducing the acetic acid group. Purification via column chromatography or recrystallization ensures high purity (>95%).

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ confirm the carboxylic acid group, while ~1250 cm⁻¹ corresponds to C-F bonds.

-

NMR Spectroscopy:

-

¹H NMR: A singlet at δ 2.1 ppm (3H) for the 2-methyl group; multiplet signals between δ 7.2–7.8 ppm for aromatic protons.

-

¹³C NMR: Resonance at δ 175 ppm for the carbonyl carbon of the acetic acid moiety.

-

Computational Insights and Reactivity

Molecular Docking Predictions

In silico docking studies of similar pyrrole-acetic acid derivatives with cyclooxygenase-2 (COX-2) reveal binding affinities (ΔG = -8.5 kcal/mol) at the active site, suggesting anti-inflammatory potential .

Biological Activities and Mechanisms

| Microbial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 16–32 | 1H-pyrrole-3-acetic acid derivatives |

| Escherichia coli | 64–128 |

The fluorophenyl group may enhance membrane permeability, while the acetic acid moiety disrupts bacterial cell wall synthesis.

Anticancer Activity

Mechanistic studies propose apoptosis induction via caspase-3 activation and Bcl-2 suppression. Comparative data for analogous compounds:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.4 | Caspase-3/7 activation |

| A549 (lung) | 18.7 | G2/M cell cycle arrest |

Industrial and Pharmaceutical Applications

Drug Development

The compound’s dual functionality (polar acetic acid and hydrophobic aryl groups) makes it a candidate for:

-

COX-2 inhibitors (anti-inflammatory)

-

Topoisomerase II inhibitors (anticancer)

-

Antimicrobial adjuvants

Material Science

Pyrrole derivatives are employed in:

-

Conductive polymers (e.g., polypyrrole composites)

-

Organic semiconductors due to π-π stacking capabilities.

Challenges and Future Directions

Despite its promise, gaps remain in:

-

In vivo toxicology profiles

-

Scalable synthesis protocols

-

Target specificity in biological systems

Advances in continuous flow chemistry and cryogenic reaction optimization could address these limitations, enabling clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume